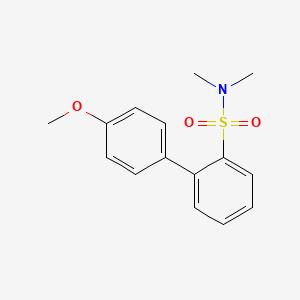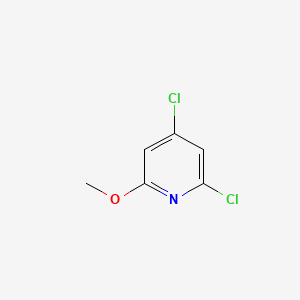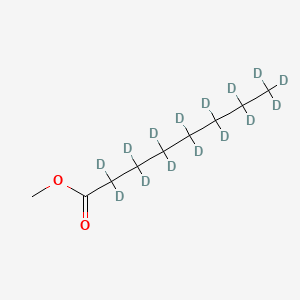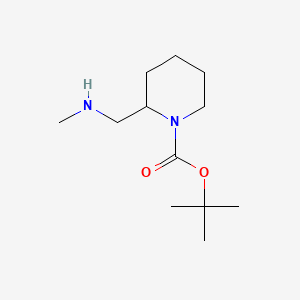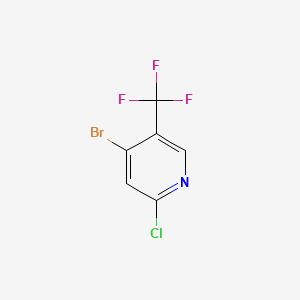
4-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, has been described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is characterized by the presence of a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is 261.43 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 165 .Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, has been pivotal in synthesizing various organic scaffolds. One such example involves the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors for medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The development of these scaffolds is challenging due to their structural complexity, yet hybrid catalysts facilitate their creation through one-pot multicomponent reactions. This approach highlights the broader catalytic applications for developing lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Environmental and Health Assessments
Research has also been conducted on the environmental and health impacts of related brominated and chlorinated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which occur as contaminants in flame retardants. These compounds are of interest due to their bioaccumulation and toxicological similarities to other well-studied dioxins and furans. Understanding the behavior of such brominated and chlorinated compounds can inform safety standards and risk assessments for chemicals including 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine (Mennear & Lee, 1994).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural motifs derived from or related to 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine play a significant role. For instance, the design of selective inhibitors for p38α MAP kinase, which is crucial for proinflammatory cytokine release, utilizes compounds with substituted imidazole scaffolds. These designs are based on detailed studies of ligand binding to the kinase, showcasing the importance of specific structural features for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Coordination Chemistry and Metal Complexes
The chemistry of pyridine derivatives extends into coordination chemistry, where they form complexes with metals, offering diverse applications from catalysis to materials science. Studies on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes reveal insights into their structures, spectroscopic properties, and potential applications in biological and electrochemical fields (Boča, Jameson, & Linert, 2011).
Agrochemical Research
Pyridine-based compounds, including those related to 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine, are crucial in developing agrochemicals such as fungicides, insecticides, and herbicides. The Intermediate Derivatization Methods review emphasizes the role of such compounds in discovering novel lead compounds for agrochemical applications, highlighting the importance of efficient discovery processes to meet market demands (Guan, Liu, Sun, Xie, & Wang, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-2-chloro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGXLKGGFMPUJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

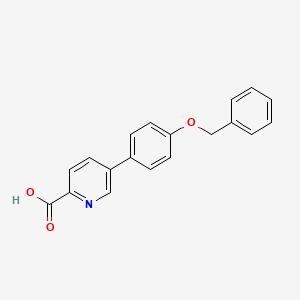
![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)
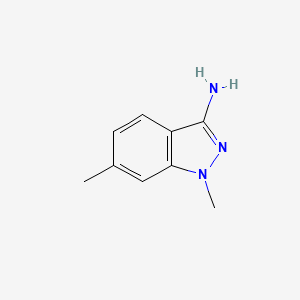
![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)
![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)
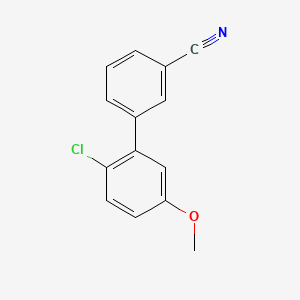
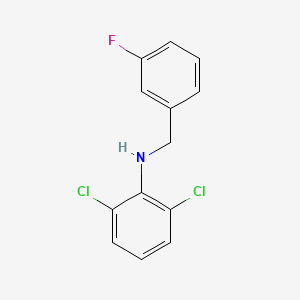

![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)
